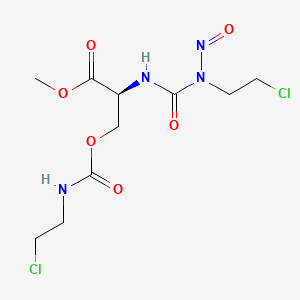
Cu Ser CNU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cu Ser CNU is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a serine backbone modified with nitrosocarbamoyl and chloroethyl groups. These modifications impart distinct chemical and biological properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
The synthesis of Cu Ser CNU typically involves multiple steps. The process begins with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl and chloroethyl groups. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the nitrosocarbamoyl group, converting it to amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
科学的研究の応用
Cu Ser CNU has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its ability to form covalent bonds with biological molecules. The nitrosocarbamoyl group can react with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The chloroethyl groups can also participate in alkylation reactions, further contributing to the compound’s biological activity. These interactions can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar compounds include other nitrosocarbamoyl derivatives and chloroethyl esters. Compared to these compounds, Cu Ser CNU is unique due to its serine backbone, which imparts additional biological activity and specificity. Other similar compounds include:
- N-((2-chloroethyl)nitrosocarbamoyl)-glycine methyl ester
- N-((2-chloroethyl)nitrosocarbamoyl)-alanine methyl ester These compounds share similar chemical properties but differ in their biological activity and applications.
特性
CAS番号 |
84993-77-1 |
|---|---|
分子式 |
C10H16Cl2N4O6 |
分子量 |
359.16 g/mol |
IUPAC名 |
methyl (2S)-3-(2-chloroethylcarbamoyloxy)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C10H16Cl2N4O6/c1-21-8(17)7(6-22-10(19)13-4-2-11)14-9(18)16(15-20)5-3-12/h7H,2-6H2,1H3,(H,13,19)(H,14,18)/t7-/m0/s1 |
InChIキー |
SXQAJMIRICCHBI-ZETCQYMHSA-N |
SMILES |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
異性体SMILES |
COC(=O)[C@H](COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
正規SMILES |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
84993-77-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















